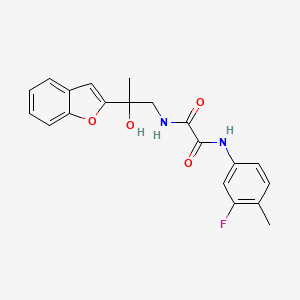

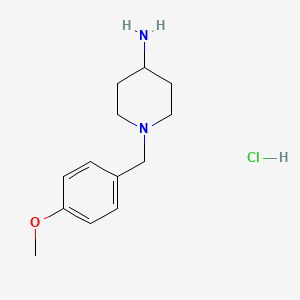

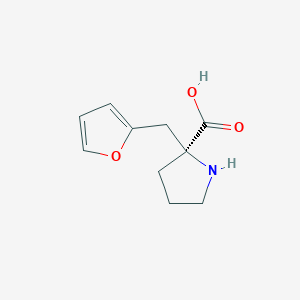

![molecular formula C22H26N2O5S B2417597 4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049501-01-0](/img/structure/B2417597.png)

4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which this compound might be a part of, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The compound is likely to contain a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

The thieno[3,4-b]pyrazine (TP) unit in this compound has attracted attention for its potential use in OLEDs. Researchers have synthesized alternating conjugated polymers by combining TP with different benzene-based donor units. These polymers exhibit moderate bandgaps (approximately 1.80 eV) and strong deep red/near-infrared emission in the solid state. For instance, PSiTP-based electroluminescence devices achieved a maximum luminance of 2543 cd/m² at 478 mA/cm² .

Near-Infrared Fluorescent Probes

Due to its unique molecular structure, this compound can serve as a far-red/near-infrared fluorescent probe. Researchers have explored its use in in vitro and in vivo imaging applications. The aggregation-induced emission characteristics of biocompatible nanoparticles based on this compound make them valuable for imaging studies .

Metal-Based Near-Infrared Emitting OLEDs

While not directly related to the compound itself, research on metal-based near-infrared and infrared emitting OLEDs provides insights into the broader field. These studies contribute to the development of efficient OLEDs with emission in the near-infrared range .

Optoelectronic Processes

The compound’s π conjugation and donor/acceptor interactions have implications for optoelectronic processes. Researchers have investigated D-A-D type emitters with an emission peak at 840 nm, enhancing our understanding of near-infrared organic light-emitting diodes .

Polycyclic Compounds

The furazan ring in the compound has been studied for its reactivity. While not directly related to TP, understanding the reactions of furazano[3,4-b]pyrazine compounds provides valuable insights into polycyclic systems and their properties .

Pyrazolo[3,4-b]pyridine Derivatives

Although not the exact compound, research on 1H-pyrazolo[3,4-b]pyridine derivatives is relevant. Synthetic strategies and approaches to these derivatives have been systematically explored, considering their advantages and drawbacks. This broader context informs our understanding of related heterocyclic compounds .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As it is a research product, it is not intended for human or veterinary use.

Orientations Futures

The pyrrolopyrazine structure, which this compound might be a part of, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

1-[2-(2,5-dimethoxyphenyl)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-18-8-9-21(29-2)16(12-18)10-11-23-13-22(25)24(17-6-4-3-5-7-17)20-15-30(26,27)14-19(20)23/h3-9,12,19-20H,10-11,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWCARZIVZOXHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

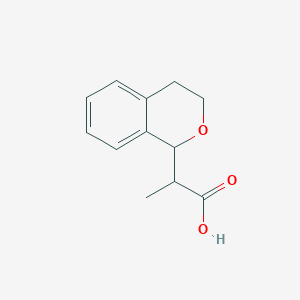

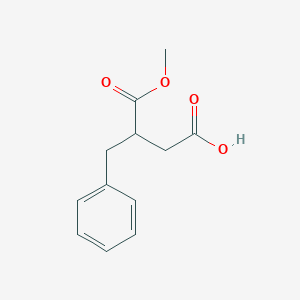

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

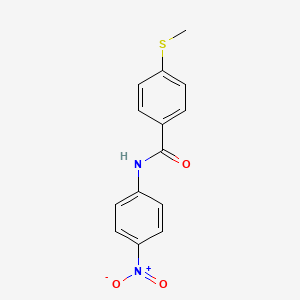

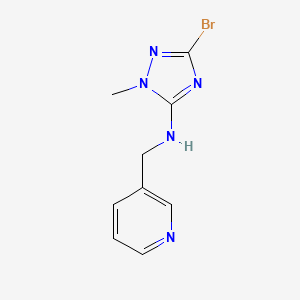

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)

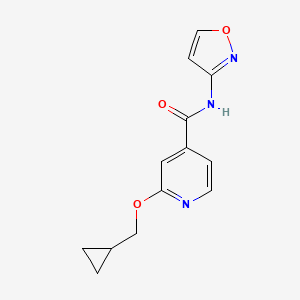

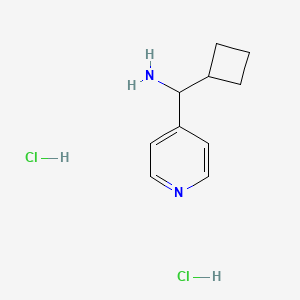

![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)